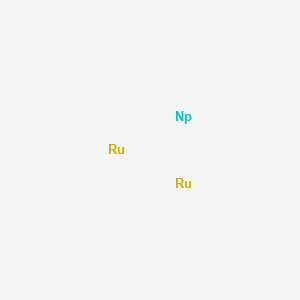
Neptunium--ruthenium (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neptunium–ruthenium (1/2) is a compound formed by the combination of neptunium and ruthenium in a 1:2 ratio Neptunium is a radioactive actinide metal with the atomic number 93, while ruthenium is a transition metal with the atomic number 44
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of neptunium–ruthenium (1/2) typically involves the reaction of neptunium oxide with ruthenium chloride under controlled conditions. The reaction is carried out in a high-temperature furnace, where the neptunium oxide is reduced to neptunium metal, which then reacts with ruthenium chloride to form the desired compound.
Industrial Production Methods: Industrial production of neptunium–ruthenium (1/2) involves the use of advanced nuclear reactors and specialized facilities to handle the radioactive materials safely. The process includes the separation of neptunium from spent nuclear fuel, followed by its reaction with ruthenium in a controlled environment to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Neptunium–ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of neptunium and ruthenium, as well as the reaction conditions.
Common Reagents and Conditions:
Oxidation: Neptunium–ruthenium (1/2) can be oxidized using strong oxidizing agents such as nitric acid or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one or more ligands in the compound with other ligands, typically using reagents like halides or phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of neptunium–ruthenium (1/2) may result in the formation of neptunium dioxide and ruthenium tetroxide.
Applications De Recherche Scientifique
Neptunium–ruthenium (1/2) has several scientific research applications, including:
Chemistry: The compound is used in studies related to the behavior of actinides and transition metals, providing insights into their chemical properties and reactivity.
Biology: Research on the biological effects of neptunium–ruthenium (1/2) helps in understanding the impact of radioactive materials on living organisms.
Medicine: The compound’s radioactive properties make it a potential candidate for use in radiotherapy and diagnostic imaging.
Industry: Neptunium–ruthenium (1/2) is used in the development of advanced materials for nuclear reactors and other high-tech applications.
Mécanisme D'action
Neptunium–ruthenium (1/2) can be compared with other similar compounds, such as neptunium–platinum (1/2) and neptunium–palladium (1/2). These compounds share some similarities in their chemical behavior and applications but differ in their specific properties and reactivity. For example, neptunium–platinum (1/2) may exhibit different catalytic properties compared to neptunium–ruthenium (1/2), making it suitable for different industrial applications.
Comparaison Avec Des Composés Similaires
- Neptunium–platinum (1/2)
- Neptunium–palladium (1/2)
- Neptunium–iridium (1/2)
Propriétés
Numéro CAS |
37347-41-4 |
|---|---|
Formule moléculaire |
NpRu2 |
Poids moléculaire |
439.2 g/mol |
Nom IUPAC |
neptunium;ruthenium |
InChI |
InChI=1S/Np.2Ru |
Clé InChI |
MSVFNPUBHHXWOX-UHFFFAOYSA-N |
SMILES canonique |
[Ru].[Ru].[Np] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


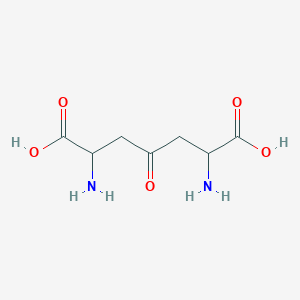
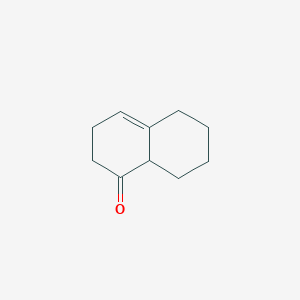
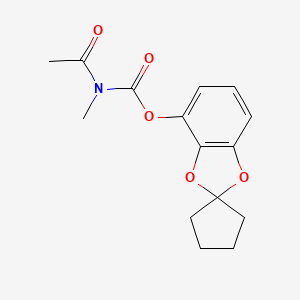
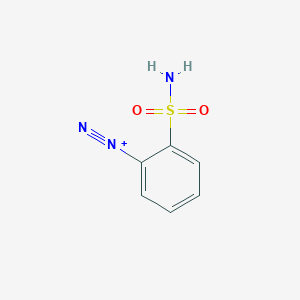
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
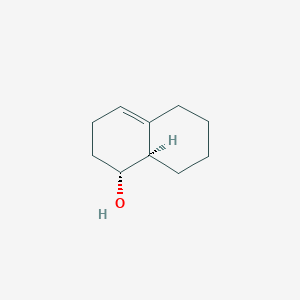
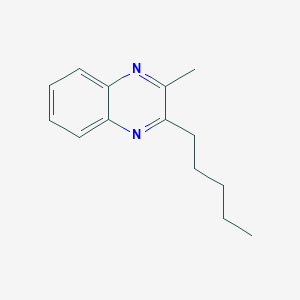
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
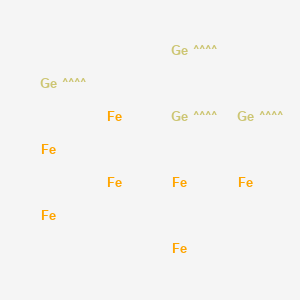
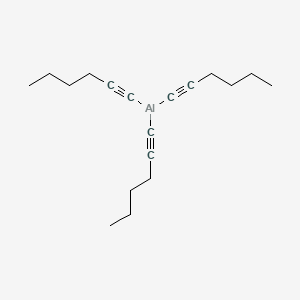
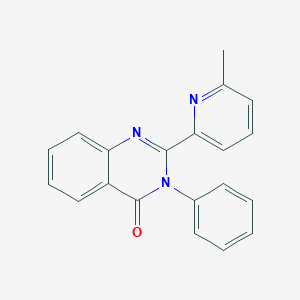
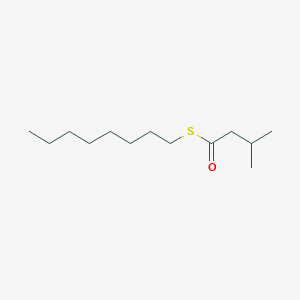
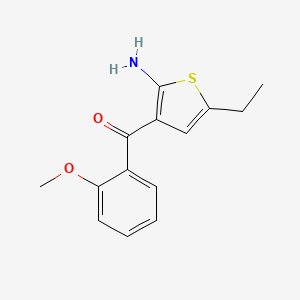
![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)
